4-methyl-6-(1-piperidinyl)-2-[4-(2-pyrazinylcarbonyl)-1-piperazinyl]pyrimidine
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Overview
Description
Synthesis Analysis
The synthesis of related pyrimidine derivatives involves intricate chemical processes. For instance, the synthesis of carbon-14 and carbon-13 labelled compounds utilizes R-(+)-[13C]-Trolox® and other intermediates like [2,5-13C2]-barbituric acid and 2,6-di-pyrrolidinyl-4-chloro-[2,5-13C2]-pyrimidine as key steps in the synthetic pathway (Ackland et al., 1993). Similarly, novel piperazine-linked bis(pyrimidines) have been synthesized using bis(benzofuran-enaminone) hybrid as a crucial intermediate, showcasing the variety of methods and intermediates involved in pyrimidine chemistry (Mekky et al., 2021).
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives, such as the copper(II) complexes based on a new chelating pyrazolylpyrimidine ligand, reveals intricate details about the coordination mode and non-covalent interactions, including lone pair-π, C-H···π, and π-π interactions (Bushuev et al., 2010). Such studies are crucial for understanding the chemical behavior and potential applications of these compounds.
Chemical Reactions and Properties
Chemical reactions involving pyrimidine derivatives often lead to a wide range of biological activities. For example, the synthesis of 4-piperazino-5-methylthiopyrimidines has resulted in compounds with significant antiemetic and other pharmacological properties (Mattioda et al., 1975). This highlights the chemical versatility and potential of pyrimidine derivatives in various applications.
Physical Properties Analysis
The physical properties of pyrimidine derivatives, including solubility, melting points, and crystalline structure, are influenced by their molecular configuration. For example, the formation of stoichiometric hydrates versus solvent-free forms of N4-substituted 1H-pyrazolo[3,4-d]pyrimidines demonstrates how molecular modifications can affect physical properties and crystal packing (Trilleras et al., 2008).
Chemical Properties Analysis
The chemical properties of pyrimidine derivatives, such as reactivity towards different reagents, nucleophilic substitution reactions, and potential for forming diverse chemical bonds, are pivotal in synthesizing novel compounds with desired biological activities. For instance, the antibacterial activity of pyrido[2,3-d]pyrimidine derivatives illustrates the application of chemical property manipulation to achieve specific biological outcomes (Matsumoto & Minami, 1975).
Scientific Research Applications
Synthesis and Pharmacological Properties
One study discusses the synthesis of a series of new 4-piperazinopyrimidines, showcasing the chemical versatility and potential for generating compounds with a range of pharmacological activities, including antiemetic, tranquilizing, and antiserotonin properties (Mattioda et al., 1975). Another research focuses on the synthesis and biological evaluation of certain α, β-unsaturated ketones and their corresponding fused pyridines as antiviral and cytotoxic agents, indicating the potential of pyrimidine derivatives in developing antiviral drugs (El-Subbagh et al., 2000).
Antimicrobial Activity
A study on the synthesis of novel pyrimidine, pyrazolopyrimidine, and pyrazolotriazine derivatives containing sulfonyl moiety highlighted some compounds' antimicrobial activities, underscoring the relevance of pyrimidine derivatives in antimicrobial research (Ammar et al., 2004).
Heterocyclic Chemistry
Research into the synthesis of novel 6-(heteroatom-substituted)-(thio)pyrimidine derivatives via intramolecular cyclization offers insights into the utility of pyrimidine in heterocyclic chemistry, demonstrating the compound's role in creating diverse heterocyclic systems (Ho & Suen, 2013).
Antiproliferative Activity
The synthesis of 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives and their evaluation for antiproliferative activity against human cancer cell lines show the potential application of pyrimidine derivatives in cancer research (Mallesha et al., 2012).
Mechanism of Action
Future Directions
properties
IUPAC Name |
[4-(4-methyl-6-piperidin-1-ylpyrimidin-2-yl)piperazin-1-yl]-pyrazin-2-ylmethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N7O/c1-15-13-17(24-7-3-2-4-8-24)23-19(22-15)26-11-9-25(10-12-26)18(27)16-14-20-5-6-21-16/h5-6,13-14H,2-4,7-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRWZQLYFZWNBHB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCN(CC2)C(=O)C3=NC=CN=C3)N4CCCCC4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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